molecular formula C20H17F3N2O3S B2442813 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921789-63-1

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2442813
CAS RN: 921789-63-1
M. Wt: 422.42
InChI Key: QDWHGWRQXNDNAL-UHFFFAOYSA-N
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Description

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C16H13F3N2O3 . It is a derivative of chalcone, a class of compounds that have shown promising cytotoxic activity .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed, synthesized, and evaluated for their in vitro synergistic activity in combination with fluconazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group, a 3-(trifluoromethyl)benzyl group, and a 1H-imidazol-5-ylmethyl group . The structure of this compound has been studied using X-ray diffraction .


Chemical Reactions Analysis

This compound and its derivatives have been evaluated for their cytotoxic potential. These molecules have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . In addition, compound 3e, at a concentration of 1.0µg/ml, can enhance the susceptibility of fluconazole against fluconazole-resistant Candida albicans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.28 g/mol, a topological polar surface area of 30.5 Ų, and a complexity of 253 .

Mechanism of Action

The mechanism of action of this compound involves the upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2. Studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent. The compound’s ability to enhance the susceptibility of fluconazole against fluconazole-resistant Candida albicans suggests potential applications in the treatment of fungal infections .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c21-20(22,23)15-3-1-2-14(6-15)11-29-19-24-8-16(10-26)25(19)9-13-4-5-17-18(7-13)28-12-27-17/h1-8,26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWHGWRQXNDNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC(=CC=C4)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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